2-(4-Bromonaphthalen-1-YL)-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide
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Overview
Description
2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromonaphthalene moiety and a nitrophenyl-furan group connected through an acetohydrazide linkage. Its distinct molecular configuration makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
The synthesis of 2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the following steps:
Formation of the Bromonaphthalene Intermediate: This step involves the bromination of naphthalene to obtain 4-bromonaphthalene.
Synthesis of the Nitrophenyl-Furan Intermediate: This involves the nitration of phenyl-furan to introduce the nitro group.
Condensation Reaction: The final step involves the condensation of the bromonaphthalene intermediate with the nitrophenyl-furan intermediate in the presence of acetohydrazide under controlled conditions to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the nitro group to an amine.
Substitution: The bromine atom in the bromonaphthalene moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique molecular structure.
Industry: It is used in the development of advanced materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors. The nitrophenyl-furan group is particularly important for its biological activity, as it can interact with cellular components and disrupt normal cellular functions.
Comparison with Similar Compounds
Similar compounds to 2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide include:
4-Bromonaphthalen-2-ol: This compound shares the bromonaphthalene moiety but lacks the nitrophenyl-furan group.
2-(4-Bromonaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound also contains the bromonaphthalene moiety but has a different functional group attached.
2-((4-Bromonaphthalen-1-yl)oxy)acetic acid: This compound has a similar bromonaphthalene structure but with an acetic acid group instead of the acetohydrazide linkage.
The uniqueness of 2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C23H16BrN3O4 |
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Molecular Weight |
478.3 g/mol |
IUPAC Name |
2-(4-bromonaphthalen-1-yl)-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C23H16BrN3O4/c24-21-11-7-16(19-3-1-2-4-20(19)21)13-23(28)26-25-14-18-10-12-22(31-18)15-5-8-17(9-6-15)27(29)30/h1-12,14H,13H2,(H,26,28)/b25-14+ |
InChI Key |
OUNZHAGWZVNBEG-AFUMVMLFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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